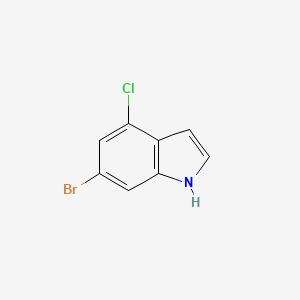

6-Bromo-4-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646164 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-01-7 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromo-4-chloro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-Bromo-4-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. This document details the core synthetic strategies, focusing on starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound, featuring halogen atoms at both the 4 and 6 positions of the indole nucleus, presents a unique building block for the synthesis of novel therapeutic agents. The presence of bromo and chloro substituents allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate in the design of targeted therapies.

Synthetic Approaches

The synthesis of this compound can be approached through several established indole synthesis methodologies. The selection of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most plausible and widely applicable methods for this specific substitution pattern are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] For the synthesis of this compound, the key starting material is (3-bromo-5-chlorophenyl)hydrazine.

Starting Materials:

-

3-Bromo-5-chloroaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium sulfite

-

A suitable aldehyde or ketone (e.g., pyruvic acid, acetaldehyde)

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride)

Overall Reaction Scheme:

The synthesis proceeds in two main stages: the preparation of the substituted phenylhydrazine from the corresponding aniline, followed by the cyclization reaction with a carbonyl compound to form the indole ring.

Experimental Protocols:

Step 1: Synthesis of (3-bromo-5-chlorophenyl)hydrazine

A detailed protocol for the synthesis of the crucial hydrazine intermediate is outlined below.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | 3-Bromo-5-chloroaniline, Hydrochloric acid, Water | 0-5 °C | Diazotization of the aniline. |

| 2 | Sodium nitrite (aqueous solution) | 0-5 °C, dropwise addition | Formation of the diazonium salt. |

| 3 | Sodium sulfite (aqueous solution) | < 10 °C, slow addition | Reduction of the diazonium salt to the hydrazine. |

| 4 | Hydrochloric acid | Heating | Hydrolysis of the intermediate sulfonate salt. |

| 5 | Sodium hydroxide | Neutralization | Isolation of the free hydrazine base. |

| 6 | Diethyl ether or other suitable organic solvent | Extraction | Purification of the product. |

Step 2: Fischer Indole Cyclization

The prepared (3-bromo-5-chlorophenyl)hydrazine is then reacted with a suitable carbonyl compound to yield this compound. The choice of the carbonyl component will determine the substituent at the 2-position of the indole ring. For the synthesis of the parent 1H-indole, a reagent that can be considered a synthetic equivalent of acetaldehyde is used, which can be challenging. A common strategy involves using a carbonyl compound that allows for subsequent removal of the C2-substituent. For instance, using pyruvic acid would yield this compound-2-carboxylic acid, which can then be decarboxylated.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | (3-bromo-5-chlorophenyl)hydrazine, Carbonyl compound (e.g., pyruvic acid) | Mild heating in a suitable solvent (e.g., ethanol, acetic acid) | Formation of the phenylhydrazone intermediate. |

| 2 | Acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) | Elevated temperature (e.g., 80-120 °C) | Cyclization and aromatization to the indole ring. |

| 3 | Water, Base (e.g., sodium bicarbonate) | Workup | Neutralization and product isolation. |

| 4 | Organic solvent (e.g., ethyl acetate) | Extraction | Purification of the crude product. |

| 5 | Silica gel chromatography or recrystallization | - | Final purification of this compound. |

Quantitative Data:

Logical Workflow for Fischer Indole Synthesis:

References

Spectroscopic Profile of 6-Bromo-4-chloro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromo-4-chloro-1H-indole. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of physicochemical properties sourced from chemical suppliers, generalized experimental protocols for spectroscopic analysis of indole derivatives, and predicted spectral data based on analogous compounds. This guide is intended to serve as a valuable resource for researchers working with this and related molecules in drug discovery and development.

Physicochemical Properties

This compound is a halogenated indole derivative. The presence of bromine and chlorine atoms significantly influences its electronic properties and potential for further chemical modification. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885519-01-7 | [1][2] |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Br)Cl | [1] |

| InChIKey | JSFRDTNSPFYYTQ-UHFFFAOYSA-N | [1] |

| Purity | ≥96% (Commercially available) | [2] |

| Storage | Store at room temperature | [2] |

Spectroscopic Data (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are based on the known effects of halogen substituents on the indole ring system.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 8.1 - 8.3 | br s | - |

| H-2 | 7.3 - 7.5 | t | ~2.5 - 3.0 |

| H-3 | 6.5 - 6.7 | t | ~2.0 - 2.5 |

| H-5 | 7.2 - 7.4 | d | ~1.5 - 2.0 |

| H-7 | 7.5 - 7.7 | d | ~1.5 - 2.0 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 127 |

| C-3 | 102 - 104 |

| C-3a | 128 - 130 |

| C-4 | 118 - 120 (C-Cl) |

| C-5 | 122 - 124 |

| C-6 | 115 - 117 (C-Br) |

| C-7 | 113 - 115 |

| C-7a | 135 - 137 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Relative Abundance Pattern |

| [M]⁺ | Molecular ion (C₈H₅⁷⁹Br³⁵ClN)⁺ | 228 | Base peak cluster |

| [M+2]⁺ | Isotopic peak (C₈H₅⁸¹Br³⁵ClN)⁺ / (C₈H₅⁷⁹Br³⁷ClN)⁺ | 230 | Prominent |

| [M+4]⁺ | Isotopic peak (C₈H₅⁸¹Br³⁷ClN)⁺ | 232 | Observable |

| [M-HCN]⁺ | Fragment ion | ~201/203/205 | Possible |

| [M-Br]⁺ | Fragment ion | ~149/151 | Possible |

| [M-Cl]⁺ | Fragment ion | ~193/195 | Possible |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond and the aromatic C-H and C=C bonds.

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

| C-Br stretch | 700 - 500 | Strong |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for indole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.[3]

A standard ¹H NMR spectrum can be acquired on a 400 or 500 MHz spectrometer with the following typical parameters:[3]

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').[3]

-

Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.[4]

-

Acquisition Time (AQ): 2-4 seconds.[3]

-

Relaxation Delay (D1): 1-5 seconds.[3]

-

Number of Scans (NS): 8-16 scans.[3]

-

Temperature: 298 K (25 °C).[4]

A standard proton-decoupled ¹³C NMR spectrum can be acquired using the same sample with these typical parameters:[3]

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[3]

-

Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.[3]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.[3]

-

Number of Scans (NS): 1024 or more, depending on concentration.[3]

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.[3]

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.[3]

Mass Spectrometry (MS)

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[5]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.

The choice of ionization technique will depend on the desired information.

-

Electron Ionization (EI): Useful for fragmentation analysis and comparison with spectral libraries. Typically performed on a GC-MS system.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight. Typically performed on an LC-MS system.[5]

The mass spectrometer should be operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the radical cation [M]⁺•. A mass range of m/z 50-500 is generally sufficient.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[6]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel indole derivative like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of this compound.

Caption: Interplay of Spectroscopic Techniques in Structural Elucidation.

References

6-Bromo-4-chloro-1H-indole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Bromo-4-chloro-1H-indole. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide a predictive framework.

Chemical Structure and Properties

This compound is a halogenated indole derivative with the chemical formula C₈H₅BrClN.[1][2] The presence of both bromo and chloro substituents on the indole scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science. The indole ring system is a prevalent "privileged structure" in a multitude of biologically active compounds.[2]

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [2] |

| CAS Number | 885519-01-7 | [1][2] |

| Purity | ≥96% (as supplied by vendors) | [2] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [2] |

| logP (octanol-water partition coefficient) | 3.58 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

| Predicted pKa | 15.17 ± 0.30 | [1] |

| Predicted Solubility | Almost insoluble (0.083 g/L at 25°C) | [1] |

| Storage Conditions | Room temperature | [2] |

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[2]

Proposed Synthesis and Experimental Protocols

The following diagram illustrates a proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

Disclaimer: The following protocol is a proposed method and has not been experimentally validated for this specific compound. It is based on general procedures for the Fischer indole synthesis.

Materials:

-

(3-Bromo-5-chlorophenyl)hydrazine

-

Pyruvic acid

-

Ethanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

Dissolve (3-Bromo-5-chlorophenyl)hydrazine (1 equivalent) in ethanol in a round-bottom flask.

-

Add pyruvic acid (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, the hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

-

Cyclization and Decarboxylation:

-

To the crude hydrazone, add a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v).

-

Heat the mixture to reflux (approximately 80-90°C) and stir for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Spectroscopic Data (Reference Data)

As of the date of this document, experimentally obtained spectroscopic data for this compound is not available in public databases. However, the data for the closely related compound, 6-Bromo-1H-indole , can be used as a reference for spectral interpretation.

| Spectroscopic Data for 6-Bromo-1H-indole | |

| ¹H NMR | Spectral data for 6-Bromo-1H-indole is available, which can provide a reference for the expected chemical shifts and coupling constants of the indole ring protons. |

| ¹³C NMR | The ¹³C NMR spectrum for 6-Bromo-1H-indole is also available and can be used to predict the chemical shifts of the carbon atoms in the target molecule. |

| Mass Spectrometry | The mass spectrum of 6-Bromo-1H-indole shows a molecular ion peak corresponding to its molecular weight, which can be a useful comparison for the mass spectrum of this compound. |

| Infrared (IR) Spectroscopy | The IR spectrum of 6-Bromo-1H-indole will show characteristic peaks for the N-H stretch and aromatic C-H and C=C vibrations, which are expected to be present in the spectrum of the target compound as well. |

Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway involvement for this compound have not been reported. However, the indole nucleus is a key structural motif in many biologically active compounds, and halogenated indoles, in particular, have shown a wide range of pharmacological activities.

The following diagram illustrates a logical relationship of how the structural features of this compound might contribute to potential biological activities based on the known activities of similar compounds.

Caption: Potential biological relevance of this compound.

Based on the literature for substituted indoles, potential areas of investigation for this compound include:

-

Anticancer Activity: Many halogenated indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, tubulin polymerization, or induction of apoptosis.

-

Antimicrobial Activity: The indole scaffold is found in many natural and synthetic antimicrobial compounds. Halogenation can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial efficacy.

-

Enzyme Inhibition: As a versatile scaffold, indole derivatives can be designed to fit into the active sites of various enzymes. The bromo and chloro substituents can form specific interactions, such as halogen bonds, which can contribute to potent and selective enzyme inhibition.

It is important to emphasize that these are potential areas of biological activity based on the broader class of halogenated indoles, and experimental validation is required to determine the specific activities of this compound.

Conclusion

This compound is a chemical compound with significant potential for application in drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. Further research is warranted to fully elucidate its chemical and biological characteristics, which may unlock its potential as a valuable molecule for various scientific endeavors.

References

The Differentiated Reactivity of Dihalogenated Indoles: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry and natural products. The introduction of halogen atoms onto the indole core provides valuable handles for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of dihalogenated indoles in key organic transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as C-H functionalization. Particular attention is given to the regioselectivity of these reactions, which is crucial for the strategic design of synthetic routes in drug discovery and development.

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of dihalogenated indoles, the regioselectivity of the reaction is a key consideration.

Reactivity and Regioselectivity

The reactivity of the halogen atoms on the indole ring in Suzuki-Miyaura coupling is influenced by their position. Generally, halogens at the C2 and C3 positions of the pyrrole ring exhibit different reactivity compared to those on the benzene ring. For dihalogenated indoles with halogens on the benzene ring, such as 5,7-dibromoindole, selective mono- or diarylation can be achieved by carefully controlling the reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Phenylboronic Acid [1]

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Water | 120 (MW) | 1 | 5,7-Diphenylindole | 95 |

| 2 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/Water | 120 (MW) | 1 | 5,7-Diphenylindole | Similar to water |

| 3 | Pd(PPh₃)₄ (3) | Na₂CO₃ | EtOH/Water | 120 (MW) | 1 | 5,7-Diphenylindole | Similar to water |

MW = Microwave irradiation

Studies on 5,7-dibromoindole have shown that double Suzuki-Miyaura coupling can be achieved in high yields using a low catalyst loading in environmentally benign solvents like water.[1] The reaction is compatible with both N-protected and N-unprotected indoles.

Experimental Protocol: Synthesis of 5,7-Diphenylindole[1]

Materials:

-

5,7-Dibromoindole

-

Phenylboronic acid

-

Pd(PPh₃)₄

-

Na₂CO₃

-

Water (degassed)

-

Microwave vial

Procedure:

-

To a microwave vial, add 5,7-dibromoindole (1.0 mmol), phenylboronic acid (3.0 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Seal the vial and flush with a stream of dry nitrogen.

-

Add degassed water (2.5 mL) via a septum.

-

Sonicate the vial for 30 seconds.

-

Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.

-

After cooling, the product can be isolated and purified by standard methods.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Sonogashira Coupling: Synthesis of Alkynylated Indoles

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of valuable alkynylated indoles.

Reactivity and Regioselectivity

For 2,3-dihalogenated indoles, the Sonogashira coupling generally exhibits a high degree of regioselectivity, with preferential reaction at the C2 position. However, the initial coupling at C2 can activate the C3 position, leading to the formation of di-substituted products.[2]

Table 2: Sonogashira Coupling of 2,3-Diiodoindole [2]

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 45 | 2-(Phenylethynyl)-3-iodoindole | 52 |

| 2 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 45 | 2,3-Bis(phenylethynyl)indole | 18 |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-iodoindole[2]

Materials:

-

2,3-Diiodoindole

-

Phenylacetylene

-

Pd(PPh₃)₂Cl₂

-

CuI

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction vessel, dissolve 2,3-diiodoindole in THF.

-

Add triethylamine as the base.

-

Add the palladium catalyst and copper(I) iodide co-catalyst.

-

Add phenylacetylene to the mixture.

-

Stir the reaction at 45 °C and monitor its progress.

-

Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Catalytic Cycles

The Sonogashira reaction can proceed through two interconnected catalytic cycles involving both palladium and copper.[3]

Heck Reaction: Vinylation of Dihalogenated Indoles

The Heck reaction allows for the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a route to vinylated indoles.

Reactivity and General Conditions

The Heck reaction of bromoindoles with alkenes such as styrene can proceed in high yields under palladium catalysis. Microwave-assisted heating can significantly reduce reaction times.

Table 3: Heck Reaction of 5-Bromoindole with Styrene [1]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |

Experimental Protocol: Microwave-Assisted Heck Reaction of 5-Bromoindole[1]

Materials:

-

5-Bromoindole

-

Styrene

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

SPhos

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (MeCN)

-

Water

Procedure:

-

In a microwave reaction vial, combine 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.

-

Purge the vial with argon.

-

Add a 1:1 mixture of acetonitrile and water.

-

Seal the vial and heat in a microwave reactor to 150 °C for 15-30 minutes.

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite.

-

The product can be isolated from the filtrate by extraction and purified by column chromatography.

Catalytic Cycle

The Heck reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.

Buchwald-Hartwig Amination: A Gateway to Aminated Indoles

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the introduction of various amine functionalities onto the indole core.

General Principles

This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or pseudohalide and a primary or secondary amine in the presence of a base and a phosphine ligand.[4][5] The choice of ligand is crucial for the success of the reaction and has evolved through several "generations" of catalyst systems to accommodate a wider range of substrates under milder conditions.[4]

Experimental Considerations

A general protocol for the Buchwald-Hartwig amination of a dihalogenated indole would involve the following steps:

Materials:

-

Dihalogenated indole

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, SPhos)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

-

Add the dihalogenated indole and the amine.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature and monitor its progress.

-

After completion, the reaction is worked up, and the product is purified.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

C-H Functionalization: A Modern Approach to Indole Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indoles, avoiding the need for pre-halogenation.

Regioselectivity on the Benzene Ring

The functionalization of the C-H bonds on the benzenoid ring of indoles is challenging due to their similar reactivity. However, regioselective C-H functionalization can be achieved through the use of directing groups.[6] For instance, directing groups on the indole nitrogen can facilitate arylation at the C7 position.[6] The choice of catalyst and ligand is critical in directing the reaction to the desired position.

General Workflow

A typical C-H functionalization reaction involves a transition metal catalyst, a directing group on the indole substrate, and a coupling partner.

Conclusion

Dihalogenated indoles are versatile building blocks in organic synthesis, offering multiple sites for functionalization through a variety of cross-coupling reactions. The regioselectivity of these reactions is a critical aspect that can be controlled by the choice of catalyst, ligands, and reaction conditions. A thorough understanding of the reactivity patterns of dihalogenated indoles is essential for the efficient and strategic synthesis of complex indole-containing molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Halogenated Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated indoles represent a prominent class of heterocyclic compounds with a rich history, evolving from ancient dyes to cutting-edge therapeutic agents.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of these molecules. Halogenation is a key strategy in medicinal chemistry, enhancing properties like lipophilicity and metabolic stability.[2] This guide will delve into seminal synthetic methodologies, diverse biological activities, and the pivotal role of halogenated indoles as privileged scaffolds in modern drug discovery.[1][3] Detailed experimental protocols, structured data summaries, and visualizations of key pathways and workflows are presented to serve as a valuable resource for professionals in the field.

Introduction: From Ancient Dyes to Modern Therapeutics

The journey of halogenated indoles begins not in a laboratory, but with the ancient production of Tyrian purple, a vibrant and stable dye derived from brominated indigo.[1] This historical precedent foreshadowed the vast chemical diversity and biological potential of this compound class. In recent decades, the exploration of marine organisms has unveiled a plethora of halogenated indole alkaloids with significant therapeutic promise.[4][5] The incorporation of halogen atoms, particularly bromine and chlorine, profoundly influences the biological activity of the indole scaffold, leading to compounds with potent anti-inflammatory, antibacterial, antifungal, and antitumor properties.[4][6] The indole structure itself is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[4][7]

Synthetic Methodologies for Halogenated Indoles

The synthesis of halogenated indoles has evolved significantly, from classical methods to modern transition-metal-catalyzed reactions that offer greater efficiency and regioselectivity.

Classical and Modern Synthetic Approaches

Traditional methods for indole synthesis, such as the Fischer, Larock, and Madelung syntheses, have been adapted for the preparation of halogenated derivatives.[8][9][10] More recent advancements have focused on the use of transition metal catalysts, including palladium, rhodium, and copper, to facilitate C-H activation and cross-coupling reactions, enabling the direct and selective introduction of halogens and other functional groups onto the indole ring.[11][12][13] For instance, researchers at Chiba University recently developed a copper-catalyzed method for the regioselective C5-H functionalization of indoles.[14]

A general workflow for the synthesis and characterization of a novel halogenated indole is depicted below.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromoindole [1]

-

Materials: Indole, N-bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure:

-

Dissolve indole (1 equivalent) in dichloromethane at 0°C.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromoindole.

-

Protocol 2: Palladium-Catalyzed Larock Indole Synthesis [9]

-

Materials: o-bromoaniline derivative, alkyne, Palladium catalyst (e.g., Pd[P(o-tol)3]2), base (e.g., Na2CO3), solvent (e.g., 1,4-dioxane).

-

Procedure:

-

To a reaction vessel, add the o-bromoaniline (1.0 equivalent), the alkyne (2.0 equivalents), the palladium catalyst (5-25 mol %), and the base (2.5 equivalents).

-

Add the solvent and stir the mixture at a specified temperature (e.g., 60-80°C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to obtain the desired indole product.

-

Biological Activities of Halogenated Indoles

Halogenated indoles exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many halogenated indoles have demonstrated potent anticancer properties.[3] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes. For example, certain halogenated spirooxindoles disrupt the p53-MDM2 interaction, a critical pathway in cell cycle regulation and apoptosis.[15] Others act as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are crucial for cancer cell proliferation.[5]

The structure-activity relationship (SAR) analysis of some indole derivatives has shown that the presence of chloro and bromo groups, particularly at the para position, significantly enhances their anticancer activity.[3]

Table 1: Anticancer Activity of Selected Halogenated Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Meridianin A | P388 (murine leukemia) | 0.8 | Kinase Inhibition | [5] |

| Variolin B | P388 (murine leukemia) | 0.02 | Kinase Inhibition | [5] |

| Compound 11 (indole-substituted furanone) | U-937 (human leukemia) | 0.6 | Tubulin Polymerization Inhibition | [3] |

Antimicrobial and Antifungal Activity

Halogenation has been shown to strengthen the antimicrobial potency of indole scaffolds.[2] For instance, 5-iodoindole exhibits strong activity against bacterial persisters and biofilms of Escherichia coli and Staphylococcus aureus.[2] Furthermore, di-halogenated indoles have demonstrated potent antifungal and antibiofilm activity against various Candida species, including drug-resistant strains.[2] Some polybrominated indoles isolated from marine sources have also shown significant antibacterial activity.[16]

Table 2: Antifungal Activity of Di-halogenated Indoles against Candida Species [2]

| Compound | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) | C. glabrata MIC (µg/mL) |

| Di-halogenated Indole 1 | 10-25 | 25-50 | 10-25 |

| Di-halogenated Indole 2 | 10-50 | 25-50 | 10-50 |

| Ketoconazole (Control) | 25-100 | >400 | 50-200 |

| Miconazole (Control) | 10-25 | 10-50 | 10-25 |

Modulation of Signaling Pathways

Indole and its derivatives can act as signaling molecules, influencing various cellular pathways.[17][18] A key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and mucosal immunity.[19] Upon binding to ligands like indole, AhR translocates to the nucleus and induces the expression of target genes.[19] Another important receptor is the Pregnane X Receptor (PXR), which is involved in regulating the expression of genes related to drug metabolism and transport.[19]

Future Perspectives

The field of halogenated indoles continues to be a vibrant area of research. The development of more efficient and selective synthetic methods will enable the creation of novel analogs with tailored properties.[1] As our understanding of the biological roles of these compounds deepens, halogenated indoles are poised to deliver the next generation of therapeutic agents for a wide range of diseases, from cancer to infectious diseases.[3][4] The exploration of enzymatic halogenation also presents a promising avenue for the green synthesis of these valuable compounds.[20][21]

Conclusion

The journey of halogenated indoles from ancient dyes to modern therapeutics is a testament to the power of natural products to inspire scientific discovery.[1] The vast chemical diversity of halogenated indoles, coupled with their significant therapeutic potential, ensures that they will remain a central focus of research in medicinal chemistry and drug development for years to come. This guide has provided a comprehensive overview of the key aspects of their discovery, synthesis, and biological activity, offering a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole synthesis [organic-chemistry.org]

- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. mdpi.com [mdpi.com]

- 14. news-medical.net [news-medical.net]

- 15. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly active modulators of indole signaling alter pathogenic behaviors in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole: a signaling molecule or a mere metabolic byproduct that alters bacterial physiology at a high concentration? [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4-chloro-1H-indole (CAS 885519-01-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and supply of 6-Bromo-4-chloro-1H-indole, a halogenated indole derivative with applications as a key building block in the synthesis of biologically active molecules. While direct biological data on this specific compound is limited, its utility as a synthetic intermediate is highlighted through a detailed experimental protocol for the preparation of potent enzyme inhibitors.

Core Properties of this compound

This compound is a solid, heterocyclic compound. Its key chemical and physical properties are summarized below, providing a foundational understanding for its use in synthetic applications.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 885519-01-7 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol | |

| SMILES | C1=CNC2=C1C(=CC(=C2)Br)Cl | |

| InChI Key | JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Boiling Point | 348.1 ± 22.0 °C at 760 mmHg | |

| Flash Point | 164.4 ± 22.3 °C | |

| Solubility | Practically insoluble in water (0.083 g/L at 25 °C) | |

| LogP | 3.46 | |

| Topological Polar Surface Area (TPSA) | 15.79 Ų |

Sourcing and Procurement

This compound is available from a variety of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The purity levels and available quantities may vary by supplier.

Commercial Suppliers

| Supplier | Purity | Available Quantities |

| BOC Sciences | Custom | Inquiry |

| ChemScene | ≥96% | 100 mg, Bulk |

| Aaron Chemistry | 96% | 100mg, 250mg, 1g, 5g, Bulk |

| BLD Pharm | Custom | Inquiry |

| Acmec Biochemical | 97% | 100mg, 250mg, 1g, 5g |

| Fluorochem | Custom | Inquiry |

Application in the Synthesis of Bioactive Molecules

While this compound itself has not been extensively profiled for biological activity, its structural analogue, 6-bromoindole, is a crucial starting material for the synthesis of potent inhibitors of bacterial cystathionine γ-lyase (bCSE). Inhibition of bCSE is a promising strategy to enhance the efficacy of antibiotics against pathogenic bacteria. The following section details the experimental protocol for the synthesis of two such inhibitors, NL1 and NL2, starting from 6-bromoindole. This serves as a representative workflow demonstrating the utility of halogenated indoles in medicinal chemistry.

Experimental Protocol: Synthesis of bCSE Inhibitors from 6-Bromoindole

This protocol is adapted from the synthesis of NL1 and NL2, potent inhibitors of bacterial cystathionine γ-lyase.

Synthesis of NL1 Inhibitor: (2-(6-bromo-1H-indol-1-yl)acetyl)glycine

-

Alkylation of 6-Bromoindole:

-

To a stirred suspension of sodium hydride (60% dispersion in oil, 1.53 g, 38.25 mmol) in dry dimethylformamide (DMF, 50 mL), add 6-bromoindole (5.00 g, 25.50 mmol).

-

Stir the mixture for 4 hours at room temperature.

-

Add methyl bromoacetate (7.80 g, 51.00 mmol).

-

Stir the resulting mixture overnight.

-

Quench the reaction with 25 mL of water and extract with ethyl acetate (3 x 25 mL).

-

The combined organic layers are dried and concentrated to yield methyl 2-(6-bromo-1H-indol-1-yl)acetate.

-

-

Hydrolysis to Carboxylic Acid:

-

To a solution of methyl 2-(6-bromo-1H-indol-1-yl)acetate (5.50 g, 20.52 mmol) in methanol (55 mL), add a solution of sodium hydroxide (1.64 g, 41.03 mmol) in water (55 mL).

-

Reflux the mixture for 5 hours and then cool to room temperature.

-

Evaporate the methanol.

-

Wash the aqueous solution with petroleum ether.

-

Acidify the aqueous solution to pH 1 with 10% HCl.

-

Extract the product with ethyl acetate (3 x 25 mL) to obtain 2-(6-bromo-1H-indol-1-yl)acetic acid.

-

-

Amide Coupling with Glycine Ester:

-

Combine 2-(6-bromo-1H-indol-1-yl)acetic acid with glycine ester hydrochloride under standard peptide synthesis conditions using a dehydrating agent like EDC.

-

-

Final Hydrolysis:

-

Hydrolyze the ester group of the resulting product with lithium hydroxide to yield the final NL1 inhibitor.

-

Synthesis of NL2 Inhibitor: 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid

-

Coupling of 6-Bromoindole with Furan Building Block:

-

To a stirred suspension of sodium hydride (60% dispersion in oil, 610.7 mg, 12.23 mmol) in dry DMF (15 mL), add 6-bromoindole (2.72 g, 13.88 mmol).

-

Stir the mixture for 4 hours.

-

Add methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (3.27 g, 17.33 mmol).

-

Heat the solution to 40 °C and stir for 3 hours.

-

Quench the reaction with water and extract with ethyl acetate to yield methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate.

-

-

Final Hydrolysis:

-

To a solution of the methyl ester (3.68 g, 10.47 mmol) in methanol (30 mL), add a solution of sodium hydroxide (846.2 mg, 21.23 mmol) in water (30 mL).

-

Reflux the mixture for 3 hours and cool to room temperature.

-

Evaporate the methanol.

-

Treat the aqueous solution with 10% HCl to pH 1 to precipitate the final NL2 inhibitor.

-

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the NL1 and NL2 inhibitors, showcasing the role of the 6-bromoindole core.

Caption: Synthetic workflow for bCSE inhibitors NL1 and NL2.

Conclusion

This compound (CAS 885519-01-7) is a valuable halogenated indole building block for medicinal chemistry and drug discovery. While direct biological characterization of this compound is not extensively reported in the public domain, its utility is demonstrated through the synthesis of potent enzyme inhibitors from structurally similar precursors. The physicochemical properties and commercial availability of this compound make it an accessible and important tool for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound may lead to the discovery of new drug candidates.

The Potent Edge: A Technical Guide to the Biological Activities of Substituted Bromo-Chloro Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the indole ring has emerged as a powerful tool to modulate the physicochemical properties and enhance the biological activities of these derivatives. This technical guide provides an in-depth exploration of the potential biological activities of substituted bromo-chloro indoles, focusing on their anticancer and antimicrobial properties. It offers a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activities of Substituted Bromo-Chloro Indoles

Substituted bromo-chloro indoles have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of EGFR and SRC Kinase Signaling

A prominent mechanism of action for many bromo-chloro indole derivatives is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src.[1] Overexpression or mutation of EGFR is a common driver in various cancers, making it a critical therapeutic target. Bromo-chloro indoles can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival.[1]

dot

Induction of Apoptosis

Beyond inhibiting proliferative signals, bromo-chloro indoles can actively induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway. These compounds can modulate the expression of key apoptosis-regulating proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.

dot

Quantitative Anticancer Activity Data

The antiproliferative and cytotoxic effects of substituted bromo-chloro indoles have been quantified against various cancer cell lines. The following tables summarize key inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: Anticancer Activity of Substituted Bromo-Chloro Indoles (IC50 Values in µM)

| Compound/Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | Panc-1 | 0.029 (GI50) | [2] |

| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | MCF-7 | 0.029 (GI50) | [2] |

| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | A-549 | 0.029 (GI50) | [2] |

| 5-Chloro-indole-2-carboxylate derivative 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | HCT-116 | 0.029 (GI50) | [2] |

| 5-Bromo-indole derivative | 5-Bromo | HeLa | 8.7 | [3] |

| 6-Bromoisatin | 6-Bromo | HT29 | ~100 | [4] |

| Tyrindoleninone | 6-Bromo | HT29 | 390 | [4] |

| Pyrrole-indole hybrid 3h | 5-Chloro | T47D | 2.4 | [5] |

Table 2: EGFR Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Derivatives

| Compound | Substitution | EGFR IC50 (nM) | Reference |

| 3a | 5-Chloro, 3-(phenethylamino)methyl | 85 | [2] |

| 3b | 5-Chloro, 3-(p-pyrrolidin-1-yl)phenethylamino)methyl | 74 | [2] |

| 3c | 5-Chloro, 3-(p-piperidin-1-yl)phenethylamino)methyl | 89 | [2] |

| 3d | 5-Chloro, 3-(p-(2-methylpyrrolidin-1-yl)phenethylamino)methyl | 82 | [2] |

| 3e | 5-Chloro, 3-(m-piperidin-1-yl)phenethylamino)methyl | 68 | [2] |

| Erlotinib (Reference) | - | 80 | [2] |

Antimicrobial Activities of Substituted Bromo-Chloro Indoles

Substituted bromo-chloro indoles also exhibit promising activity against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of these compounds is often attributed to their ability to disrupt microbial membranes, leading to increased permeability and depolarization. This disruption of the cell's physical barrier and electrochemical gradient can lead to leakage of essential cellular components and ultimately, cell death. Additionally, some derivatives may interfere with key microbial enzymes or signaling pathways.

Quantitative Antimicrobial and Antifungal Activity Data

The efficacy of substituted bromo-chloro indoles against various microbial strains is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Table 3: Antimicrobial Activity of Substituted Bromo-Chloro Indoles (MIC Values in µg/mL)

| Compound/Derivative | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Bromo-6-chloroindole | 4-Bromo, 6-Chloro | Staphylococcus aureus | 20-50 | [6] |

| 6-Bromo-4-iodoindole | 6-Bromo, 4-Iodo | Staphylococcus aureus | 20-50 | [6] |

| 4-Chloroindole | 4-Chloro | Escherichia coli O157:H7 | 75 | [7][8][9] |

| 5-Chloroindole | 5-Chloro | Escherichia coli O157:H7 | 75 | [7][8][9] |

| 5-Chloro-2-methylindole | 5-Chloro, 2-Methyl | Escherichia coli O157:H7 | 75 | [7][8][9] |

| 4-Bromoindole | 4-Bromo | Escherichia coli O157:H7 | 100 | [10] |

| 5-Bromoindole | 5-Bromo | Escherichia coli O157:H7 | 200 | [10] |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | 6,6'-Dibromo | S. aureus (MRSA) | 2 | [11] |

Table 4: Antifungal Activity of Substituted Bromo-Chloro Indoles (MIC Values in µg/mL)

| Compound/Derivative | Substitution | Fungal Strain | MIC (µg/mL) | Reference |

| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida albicans | 25 | [1][12] |

| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida auris | 10-50 | [1][12] |

| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida glabrata | 10-50 | [1][12] |

| 5-Bromo-4-chloroindole | 5-Bromo, 4-Chloro | Candida parapsilosis | 10-50 | [1][12] |

| 4,6-Dibromoindole | 4,6-Dibromo | Candida albicans | 25 | [1][12] |

| 4,6-Dibromoindole | 4,6-Dibromo | Candida auris | 10-50 | [1][12] |

| 4,6-Dibromoindole | 4,6-Dibromo | Candida glabrata | 10-50 | [1][12] |

| 4,6-Dibromoindole | 4,6-Dibromo | Candida parapsilosis | 10-50 | [1][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted bromo-chloro indoles.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

dot

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the substituted bromo-chloro indole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland turbidity standard) in a suitable broth.

-

Agar Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab to create a lawn of bacteria.

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the substituted bromo-chloro indole solution (at a known concentration) into each well. A solvent control and a positive control (a standard antibiotic) should also be included on the same plate.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test bromo-chloro indole compound in a kinase assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor like erlotinib) and a negative control (no inhibitor).

-

Kinase Reaction: Initiate the reaction by adding the EGFR enzyme and ATP to the wells. The final reaction mixture will contain the enzyme, substrate, ATP, and the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.

-

Data Analysis: Calculate the percentage of EGFR inhibition for each concentration of the test compound and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Conclusion

Substituted bromo-chloro indoles represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to target critical cellular pathways, such as EGFR signaling and apoptosis in cancer cells, and to disrupt microbial integrity, underscores their therapeutic potential. The structure-activity relationship studies indicate that the position and nature of the halogen substituents on the indole ring are crucial for their biological activity, offering a roadmap for the rational design of more potent and selective derivatives. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this versatile class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]

- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bbe.or.kr [bbe.or.kr]

- 11. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

The 6-Bromo-4-chloro-1H-indole Scaffold: A Technical Guide to its Exploration as a Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The strategic placement of halogen atoms on this scaffold can significantly modulate its physicochemical and pharmacological properties. This technical guide focuses on the 6-bromo-4-chloro-1H-indole core, a halogenated indole with emerging potential in drug discovery. We provide a comprehensive overview of its properties, synthetic strategies, and known biological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a foundational resource for researchers exploring this promising pharmacophore.

Physicochemical Properties and Synthesis

The this compound is a di-halogenated indole derivative. Its structure and key computed properties are summarized below. This substitution pattern offers a unique electronic and steric profile for molecular interactions with biological targets.

Core Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 885519-01-7 | ChemicalBook[5] |

| Molecular Formula | C₈H₅BrClN | PubChem[4] |

| Molecular Weight | 230.49 g/mol | PubChem[4] |

| XLogP3 | 3.4 | PubChem[4] |

| Physical Form | Solid | Ambeed |

| Storage | Sealed in dry, 2-8°C | Ambeed |

Synthetic Approaches

The synthesis of substituted indoles is a well-established field in organic chemistry. While specific literature for the large-scale synthesis of this compound is not abundant, its preparation can be approached through established indole synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired scale.[1]

Key synthetic strategies for substituted indoles include:

-

Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed cyclization of an arylhydrazone.[1][3]

-

Larock Indole Annulation: A palladium-catalyzed reaction of a 2-iodoaniline with an alkyne.[1]

-

Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-bromoacetophenone with an aniline.[1]

The following diagram illustrates a generalized workflow for synthesizing and derivatizing the core scaffold for structure-activity relationship (SAR) studies.

Caption: General workflow for synthesis and Structure-Activity Relationship (SAR) studies.

The Pharmacophore in Drug Discovery

The indole scaffold is a key pharmacophore in antiviral, antimicrobial, and anticancer drug discovery.[6] Halogenation, particularly with bromine and chlorine, is a common strategy to enhance biological activity. The presence and position of halogens can influence membrane permeability, metabolic stability, and binding affinity.[7] For instance, studies on brominated indoles have shown that the position of the bromine atom on the aromatic ring can significantly affect anti-inflammatory activity.[7]

The this compound scaffold can be derivatized at several positions, primarily at the N1 and C3 positions, to generate a library of compounds for screening against various biological targets.

Potential Biological Targets and Signaling Pathways

While specific biological data for this compound itself is limited in public literature, derivatives of halogenated indoles have shown activity against a range of important drug targets.

Kinase Inhibition

Many indole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Epidermal Growth Factor Receptor (EGFR) is a key target in this class.[8]

The diagram below illustrates the canonical EGFR signaling pathway, a common target for indole-based kinase inhibitors.

Caption: Simplified EGFR signaling pathway, a target for anticancer indole derivatives.

Other Potential Targets

-

Cystathionine γ-lyase (CSE): 6-bromoindole is a key building block for inhibitors of bacterial CSE, which can enhance the sensitivity of bacteria to antibiotics.[9]

-

Anti-inflammatory Targets: Brominated indoles and isatins have demonstrated significant inhibitory activity against inflammatory mediators like NO, TNFα, and PGE2.[7]

-

Antiviral Targets: The indole scaffold is used to construct agents targeting various viruses, including HCV.[6]

Example Quantitative Data for Indole Derivatives

The following table presents IC₅₀ values for various indole derivatives against different cancer cell lines and targets, illustrating the scaffold's potential.

| Compound Class | Target / Cell Line | IC₅₀ (µM) | Reference |

| Indole-1,3,4-oxadiazole (2e) | HCT116 (Colon Cancer) | 6.43 ± 0.72 | Molecules[8] |

| Indole-1,3,4-oxadiazole (2e) | A549 (Lung Cancer) | 9.62 ± 1.14 | Molecules[8] |

| Indole-tetrazole (5f) | T-47D (Breast Cancer) | 3.83 ± 0.74 | RSC Publishing[10] |

| Indole-tetrazole (5f) | MCF-7 (Breast Cancer) | 3.08 ± 0.52 | RSC Publishing[10] |

| Trichloro-bisindole (9) | NCI-H460 (Lung Cancer) | 3.1 - 11.2 | MDPI[11] |

Methodologies and Experimental Protocols

Detailed and validated protocols are critical for the successful exploration of a new pharmacophore. Below are representative protocols for synthesis and biological evaluation.

Protocol: N-Alkylation of this compound

This protocol describes a general method for functionalizing the indole nitrogen, a common first step in creating a compound library.

-

Preparation: To a stirred suspension of a base (e.g., Sodium Hydride, 1.2 eq) in an anhydrous solvent (e.g., DMF) at 0°C, add this compound (1.0 eq) portion-wise.

-

Activation: Allow the mixture to stir at 0°C for 30-60 minutes.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction with water or a saturated solution of ammonium chloride.

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Protocol: In Vitro Cell Viability (MTT) Assay

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][12]

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve using non-linear regression analysis.

The logical flow of a typical in vitro screening campaign is depicted below.

Caption: Logical workflow for an in vitro compound screening campaign.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The unique halogenation pattern provides a distinct chemical space compared to more commonly studied indoles. Future research should focus on the efficient synthesis of a diverse library of N1 and C3-substituted derivatives and their systematic evaluation against a broad panel of biological targets, particularly in oncology and infectious diseases. The protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole, 6-broMo-4-chloro- | 885519-01-7 [chemicalbook.com]

- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Initial Characterization of 6-Bromo-4-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Halogenated indoles, in particular, serve as versatile intermediates for the synthesis of complex molecular architectures through cross-coupling reactions. This document provides a comprehensive initial characterization of 6-Bromo-4-chloro-1H-indole, a di-halogenated indole derivative with potential applications in drug discovery and organic synthesis. We present its physicochemical properties, proposed methodologies for its synthesis and purification, and standard protocols for its analytical characterization. While specific biological data for this compound is not yet prevalent, we discuss the well-established biological relevance of substituted indoles and propose a generic workflow for activity screening.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 885519-01-7 | [2][3][4] |

| Molecular Formula | C₈H₅BrClN | [2][3] |

| Molecular Weight | 230.49 g/mol | [2][3][5] |

| Physical Form | Solid | |

| Solubility | Almost insoluble in water (0.083 g/L at 25 °C) (Predicted) | [2] |

| pKa | 15.17 ± 0.30 (Predicted) | [2] |

| LogP | 3.46 - 3.58 (Predicted) | [3][4] |

| Topological Polar Surface Area (TPSA) | 15.8 Ų | [2][5] |

| Storage Conditions | Store at room temperature or 2-8°C, sealed in a dry, inert atmosphere. | [3][6] |

| Purity | Commercially available at ≥95% to ≥98% | [3][6] |

Synthesis and Purification

This protocol is a generalized procedure based on common methods for synthesizing substituted indoles.

-

Precursor Preparation: Begin with a commercially available, appropriately substituted aniline, such as 2-bromo-4-chloro-6-ethynylaniline.

-

Cyclization Reaction:

-

Dissolve the aniline precursor (1.0 eq) in a suitable solvent like toluene or DMF (10 mL per mmol of substrate).

-

Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 4-10 mol%).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C.

-